molecular formula C13H20N2O2SSi B8754036 Tert-butyl (5-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate

Tert-butyl (5-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate

Cat. No.: B8754036
M. Wt: 296.46 g/mol
InChI Key: FGXGJDWMZRVPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (5-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C13H20N2O2SSi and its molecular weight is 296.46 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H20N2O2SSi

Molecular Weight

296.46 g/mol

IUPAC Name

tert-butyl N-[5-(2-trimethylsilylethynyl)-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C13H20N2O2SSi/c1-13(2,3)17-12(16)15-11-14-9-10(18-11)7-8-19(4,5)6/h9H,1-6H3,(H,14,15,16)

InChI Key

FGXGJDWMZRVPKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)C#C[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(5-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester (2.0 g, 7.164 mmol) was taken in triethylamine (20 ml). To this solution was added CuI (0.041 g, 0.215 mmol), PdCl2 (PPh3)2 (0.050 g, 0.071 mmol) followed by the addition of trimethylsilylacetylene (1.055 g, 10.741 mmol). The reaction was heated at 80° C. overnight. Reaction mixture was cooled to room temperature and poured into water (50 ml), extracted with ethyl acetate (30 ml×3). The combined organic layer was washed with 1N HCl followed by brine and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure. The crude product was purified by column chromatography over silica gel using 6% ethyl acetate hexane as eluent to provide pure (5-trimethylsilanylethynyl-thiazol-2-yl)-carbamic acid tert-butyl ester (1.679 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.055 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
PdCl2 (PPh3)2
Quantity
0.05 g
Type
reactant
Reaction Step Five
Name
CuI
Quantity
0.041 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of tert-butyl (5-bromo-1,3-thiazol-2-yl)carbamate (2.79 g, 10 mmol), ethynyltrimethylsilane (1.27 g, 13 mmol), Pd(PPh3)4 (578 mg, 0.5 mmol), CuI (143 mg, 0.75 mmol), and diisopropylethylamine (1.94 g, 15 mmol) in DMF (10 mL) was heated at 50° C. overnight under an atmosphere of N2. Upon cooling to ambient temperature, the reaction mixture was concentrated and the crude product was purified by silica gel flash chromatography (eluted with 20% EtOAc/hexanes) to give a yellow solid (2.55 g, 86%).
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
578 mg
Type
catalyst
Reaction Step One
Name
CuI
Quantity
143 mg
Type
catalyst
Reaction Step One
Name
Yield
86%

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